molecular formula C33H47NO10 B1148388 [11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate CAS No. 93460-55-0

[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

Cat. No.: B1148388
CAS No.: 93460-55-0
M. Wt: 617.73
InChI Key:
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Scientific Research Applications

8-Deacetylyunaconitine has several scientific research applications, including:

Safety and Hazards

After handling 8-Deacetylyunaconitine, it is recommended to wash thoroughly. Avoid contact with eyes, skin, and clothing. Also, avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Chemical Reactions Analysis

Types of Reactions

8-Deacetylyunaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 8-Deacetylyunaconitine include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of 8-Deacetylyunaconitine depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .

Comparison with Similar Compounds

8-Deacetylyunaconitine is similar to other diterpenoid alkaloids, such as yunaconitine, crassicauline A, and 8-deacetylcrassicauline A . it is unique in its specific molecular structure and biological activities. The compound’s distinct properties make it a valuable subject of study in various scientific fields .

List of Similar Compounds

  • Yunaconitine
  • Crassicauline A
  • 8-Deacetylcrassicauline A
  • Geniculatine C
  • Vilmorrianine B
  • Vilmorrianine C
  • Vilmorrianine D
  • Talatisamine

Properties

IUPAC Name

[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVYLCVNTWPXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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